molecular formula C6H10O2S B14581579 Methyl 2-methylidene-4-sulfanylbutanoate CAS No. 61541-21-7

Methyl 2-methylidene-4-sulfanylbutanoate

Cat. No.: B14581579
CAS No.: 61541-21-7
M. Wt: 146.21 g/mol
InChI Key: RAFHCDUOTRMLLS-UHFFFAOYSA-N
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Description

Methyl 2-methylidene-4-sulfanylbutanoate: is an organic compound with a unique structure that includes a sulfanyl group and a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methylidene-4-sulfanylbutanoate typically involves the esterification of 2-methylidene-4-sulfanylbutanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can significantly improve the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-methylidene-4-sulfanylbutanoate can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the methylidene group, converting it into a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiolates or amines can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methylated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methylidene-4-sulfanylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-methylidene-4-sulfanylbutanoate involves its interaction with various molecular targets. The sulfanyl group can form strong bonds with metal ions, making it useful in coordination chemistry. The methylidene group can participate in various organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

  • Methyl 2-methylidene-4-thiobutanoate
  • Ethyl 2-methylidene-4-sulfanylbutanoate
  • Methyl 2-methylidene-4-sulfanylpropanoate

Comparison:

  • Methyl 2-methylidene-4-sulfanylbutanoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties.
  • Compared to Methyl 2-methylidene-4-thiobutanoate , the presence of a sulfanyl group instead of a thiol group can lead to different reactivity patterns.
  • Ethyl 2-methylidene-4-sulfanylbutanoate has a similar structure but with an ethyl ester group, which can affect its solubility and reactivity.
  • Methyl 2-methylidene-4-sulfanylpropanoate has a shorter carbon chain, which can influence its physical properties and reactivity.

Properties

CAS No.

61541-21-7

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

IUPAC Name

methyl 2-methylidene-4-sulfanylbutanoate

InChI

InChI=1S/C6H10O2S/c1-5(3-4-9)6(7)8-2/h9H,1,3-4H2,2H3

InChI Key

RAFHCDUOTRMLLS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)CCS

Origin of Product

United States

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